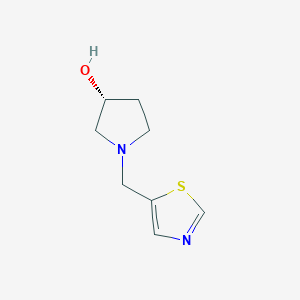

(R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol

Description

Contextualization within Medicinal Chemistry Scaffolds

The predicted therapeutic relevance of (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol is derived from the well-established roles of its pyrrolidine (B122466) and thiazole (B1198619) components in biologically active compounds.

The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, is a prevalent feature in numerous natural and synthetic compounds. nih.govresearchgate.net Its importance in ligand design is attributed to several key factors. The sp³-hybridized carbon atoms of the pyrrolidine ring provide a three-dimensional structure that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. nih.gov This non-planar, puckered conformation, often described as "pseudorotation," contributes to the molecule's stereochemistry and can be crucial for selective binding to biological targets like proteins and enzymes. nih.gov

Furthermore, the stereogenicity of the carbon atoms in the pyrrolidine ring allows for the synthesis of different stereoisomers, which can exhibit distinct biological profiles. researchgate.net The specific spatial orientation of substituents on the pyrrolidine ring can significantly influence the binding affinity and efficacy of a drug candidate. researchgate.net This makes the pyrrolidine scaffold a versatile tool for medicinal chemists to fine-tune the pharmacological properties of a molecule. nih.govresearchgate.net

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is another cornerstone of medicinal chemistry. nih.gov It is a key component in a wide array of FDA-approved drugs and experimental agents, demonstrating a broad spectrum of biological activities. nih.gov The aromatic nature of the thiazole ring, with its mobile π-electrons, allows for various chemical reactions, making it a versatile building block in synthesis. nih.gov

Thiazole derivatives have been shown to possess a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. nih.govnih.gov This functional diversity stems from the ability of the thiazole moiety to interact with various biological targets, such as enzymes and receptors, and to modulate biochemical pathways. nih.gov The presence of the thiazole ring in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.

Historical Overview of Research on this compound

A thorough review of scientific literature and patent databases indicates that this compound has not been the subject of dedicated, in-depth research studies. The compound is listed in several chemical supplier catalogs and has a registered CAS number (1289385-76-7), indicating its synthesis and availability for research purposes. bldpharm.comnih.gov However, there is a notable absence of published data on its synthesis, biological activity, or specific applications in medicinal chemistry. The PubChem database provides computed physicochemical properties for the compound, but no experimental data or literature citations detailing its biological evaluation. nih.gov

Table 1: Physicochemical Properties of this compound Data sourced from PubChem CID 60137550. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂OS |

| Molecular Weight | 184.26 g/mol |

| XLogP3 | 0.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 184.06703418 |

| Topological Polar Surface Area | 64.6 Ų |

Current Research Gaps and Future Directions for Investigation of this compound

The most significant research gap concerning this compound is the lack of any substantial body of research. This presents a clear opportunity for novel investigation into its synthesis and potential biological activities. Future research could be guided by the known pharmacology of related thiazole and pyrrolidine derivatives.

Given the established activities of these scaffolds, several research avenues appear promising:

Antimicrobial Activity: The combination of thiazole and pyrrolidine moieties has been explored for antibacterial properties. Studies on other thiazole-based pyrrolidine derivatives have shown activity against various bacterial strains. bldpharm.com Investigating the antimicrobial spectrum of this compound against both Gram-positive and Gram-negative bacteria would be a logical starting point.

Anticonvulsant Potential: The thiazole nucleus is a component of several compounds with anticonvulsant properties. nih.gov Research on other thiazole-pyrrolidine hybrids has indicated potential in this area. nih.gov Therefore, screening this compound in preclinical models of epilepsy could unveil novel therapeutic potential.

Anticancer Research: Both thiazole and pyrrolidine derivatives are integral to many anticancer agents. alchempharmtech.com The thiazole ring is a known kinase inhibitor scaffold, and the pyrrolidine ring can confer selectivity. alchempharmtech.com Evaluating the cytotoxic activity of this compound against a panel of cancer cell lines could be a fruitful area of investigation.

Table 2: Reported Biological Activities of Related Thiazole-Pyrrolidine Compounds This table illustrates the potential areas of investigation for this compound based on the activities of structurally related compounds.

| Compound Class | Reported Biological Activity | Reference |

| Thiazole-based pyrrolidine derivatives | Antibacterial | bldpharm.com |

| Thiazole-integrated pyrrolidin-2-one analogues | Anticonvulsant | nih.gov |

| Thiazole-integrated pyrrolotriazinones | PI3K inhibition (Anticancer) | alchempharmtech.com |

| Thiazolyl-1,2,3-triazolyl-alcohol derivatives | Antimicrobial | epa.gov |

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-(1,3-thiazol-5-ylmethyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c11-7-1-2-10(4-7)5-8-3-9-6-12-8/h3,6-7,11H,1-2,4-5H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMHVKMFIHYGJQ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CN=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)CC2=CN=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for R 1 Thiazol 5 Ylmethyl Pyrrolidin 3 Ol

Total Synthesis Approaches

The construction of (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol is typically achieved through a convergent synthetic design, which allows for the independent synthesis of key structural fragments that are later combined. This approach is often favored over a linear sequence for its efficiency and flexibility.

Strategic Disconnections and Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals the most logical bond disconnection to be the carbon-nitrogen bond between the pyrrolidine (B122466) ring and the thiazole's methyl group. This disconnection points to a convergent synthesis strategy.

Retrosynthetic Analysis:

| Target Molecule | Key Disconnection | Precursors |

| This compound | C-N bond | (R)-pyrrolidin-3-ol and 5-(halomethyl)thiazole (e.g., 5-chloromethylthiazole) |

This analysis identifies (R)-pyrrolidin-3-ol as the chiral source and 5-(halomethyl)thiazole as the electrophilic partner. The synthesis of these two precursors becomes the primary focus of the synthetic effort. The final step is envisioned as a nucleophilic substitution reaction where the secondary amine of (R)-pyrrolidin-3-ol attacks the electrophilic carbon of the 5-(halomethyl)thiazole.

Stereoselective Synthesis of this compound

Chiral Pool Approaches

The "chiral pool" refers to the collection of readily available, enantiopure natural products that can be used as starting materials in a synthesis. wikipedia.org For the synthesis of (R)-pyrrolidin-3-ol, several chiral precursors can be utilized.

One of the most common starting materials is D-malic acid . researchgate.net The synthesis typically involves the conversion of D-malic acid into a cyclic intermediate, which is then transformed into the desired (R)-pyrrolidin-3-ol through a series of functional group manipulations. This approach leverages the inherent chirality of D-malic acid to establish the stereocenter in the final product.

Another viable chiral pool starting material is (R)-aspartic acid . The synthesis from aspartic acid involves the reduction of the carboxylic acid groups and subsequent cyclization to form the pyrrolidine ring, preserving the stereochemistry at the chiral center.

Asymmetric Catalysis in Pyrrolidine Derivatization

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, allowing for the creation of the desired stereocenter from achiral or racemic starting materials. Asymmetric hydrogenation is a prominent technique in this context. acs.org For instance, the asymmetric hydrogenation of a suitable pyrrole (B145914) precursor using a chiral catalyst, such as a rhodium complex with a chiral ligand, can produce (R)-pyrrolidin-3-ol with high enantioselectivity. worktribe.comnih.gov

The development of novel pyrrolidine-based organocatalysts has also been a focus of research, with applications in various asymmetric transformations. mdpi.com These catalysts can be employed to synthesize chiral pyrrolidine derivatives, which can then be converted to (R)-pyrrolidin-3-ol.

Diastereoselective Methods for Stereocenter Control

Diastereoselective methods can also be employed to control the stereochemistry of the pyrrolidine ring. These methods often involve the use of a chiral auxiliary that directs the formation of a new stereocenter. While not the most direct route to a single enantiomer like (R)-pyrrolidin-3-ol, these methods are valuable for creating specific diastereomers of substituted pyrrolidines. For the synthesis of the target molecule, where only one stereocenter is present in the key precursor, chiral pool or asymmetric catalysis approaches are generally more direct and efficient.

Key Intermediate Synthesis and Characterization

The construction of this compound hinges on the efficient preparation of its constituent building blocks: a chiral pyrrolidine precursor and a reactive thiazole (B1198619) derivative.

Preparation of Pyrrolidine Precursors

The synthesis of the chiral (R)-pyrrolidin-3-ol core is a critical step that establishes the stereochemistry of the final product. Various methods have been developed for the synthesis of chiral pyrrolidine derivatives, often starting from readily available chiral precursors like amino acids. whiterose.ac.uk For instance, enantiopure pyrrolidine derivatives can be synthesized from natural sources such as (+)-α-pinene. core.ac.uk A common and direct precursor for the target molecule is (R)-pyrrolidin-3-ol. This intermediate can be prepared through several synthetic routes, including the reduction of a suitable proline derivative. The synthesis of pyrrolidine-containing drugs frequently begins with proline or 4-hydroxyproline (B1632879) derivatives. nih.gov

One established method for preparing chiral pyrrolidine intermediates involves the use of removable chiral auxiliaries to guide the stereochemical outcome of the reaction. google.com The characterization of these pyrrolidine precursors is crucial to ensure enantiomeric purity. Techniques such as polarimetry, which measures the optical rotation of the compound, and chiral chromatography are essential for confirming the stereochemical integrity of the intermediate. acs.org

Table 1: Key Pyrrolidine Precursors and their Synthetic Approaches

| Precursor | Starting Material | Key Reaction Type | Reference |

| (R)-Pyrrolidin-3-ol | (R)-N-Boc-3-hydroxypyrrolidine | Deprotection | whiterose.ac.uk |

| Chiral Pyrrolidine Derivatives | (+)-α-Pinene | Multi-step synthesis involving CSI addition | core.ac.uk |

| Chiral Pyrrolidine Intermediates | Racemic mixture | Resolution via chromatography with chiral leaving group | google.com |

This table is generated based on available research findings and provides a summary of common synthetic strategies.

Synthesis of Thiazole Building Blocks

The thiazole moiety is typically introduced as an electrophilic building block, most commonly a 5-(halomethyl)thiazole derivative. The synthesis of 2-chloro-5-(chloromethyl)thiazole is a well-documented process. googleapis.comgoogle.comgoogle.comsemanticscholar.orgunifiedpatents.com One common industrial method involves the reaction of allyl isothiocyanate with a chlorinating agent, such as sulfuryl chloride. google.com This reaction proceeds through the formation of an intermediate which is then converted to the desired product. google.com Alternative routes starting from 1,3-dichloropropene (B49464) have also been reported. semanticscholar.org The synthesis can be carried out in various inert solvents, including halogenated hydrocarbons. googleapis.com

The characterization of the thiazole building block is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Table 2: Synthesis of 5-(Chloromethyl)thiazole Derivatives

| Thiazole Derivative | Starting Material(s) | Key Reagents | Reference |

| 2-Chloro-5-(chloromethyl)thiazole | Allyl isothiocyanate | Chlorinating agent (e.g., sulfuryl chloride) | google.com |

| 2-Chloro-5-(chloromethyl)thiazole | 1,3-Dichloropropene, Sodium thiocyanate | Chlorinating agent | semanticscholar.org |

| 5-Arylthiazoles | N,N-diformylaminomethyl aryl ketones | Phosphorus pentasulfide, triethylamine | General thiazole synthesis |

This table summarizes common synthetic routes to the required thiazole building block.

Optimization of Synthetic Parameters

The efficient synthesis of this compound relies on the careful optimization of the coupling reaction between the pyrrolidine and thiazole intermediates. This typically involves an N-alkylation reaction.

Reaction Condition Analysis for Yield and Purity

The N-alkylation of amines with alkyl halides is a fundamental transformation in organic synthesis. wikipedia.orglibretexts.org However, these reactions can be prone to side reactions, such as over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. libretexts.org To maximize the yield and purity of the desired monosubstituted product, several reaction parameters must be carefully controlled.

Base: The choice of base is critical to deprotonate the secondary amine of the pyrrolidine precursor, facilitating its nucleophilic attack on the thiazole electrophile. Common bases used in N-alkylation reactions include inorganic carbonates (e.g., potassium carbonate, cesium carbonate) and organic amines (e.g., triethylamine). amazonaws.combeilstein-journals.org The strength and steric bulk of the base can influence the reaction rate and selectivity.

Temperature: The reaction temperature can significantly affect the rate of reaction. While higher temperatures can accelerate the reaction, they may also promote the formation of side products. Therefore, optimizing the temperature is essential to achieve a balance between reaction rate and selectivity.

Purification: After the reaction is complete, purification is necessary to isolate the target compound from unreacted starting materials, byproducts, and the base. Chromatographic techniques, such as column chromatography, are commonly used for the purification of chiral pyrrolidine derivatives. google.comnih.gov

Table 3: Parameters for Optimization of N-Alkylation Reaction

| Parameter | Options | Potential Impact |

| Base | K₂CO₃, Cs₂CO₃, Et₃N, NaH | Reaction rate, selectivity, prevention of over-alkylation |

| Solvent | DMF, Acetonitrile, DMSO, THF | Reactant solubility, reaction kinetics, side reactions |

| Temperature | Room temperature to elevated temperatures | Reaction rate, byproduct formation |

| Reactant Ratio | Equimolar or slight excess of one reactant | Conversion, minimization of unreacted starting materials |

This interactive table allows for the exploration of different parameters that can be optimized for the synthesis.

Scalability Considerations in Laboratory Synthesis

Transitioning a synthetic route from a small laboratory scale to a larger scale presents several challenges. nih.gov Factors that are manageable on a small scale, such as heat transfer, mixing, and the addition of reagents, can become critical on a larger scale. For the synthesis of this compound, a scalable process would need to address these issues to ensure consistent yield and purity. mdpi.com

Key considerations for scalability include:

Reagent Selection: Utilizing readily available and less hazardous reagents is preferable for large-scale synthesis.

Reaction Work-up: The purification process should be efficient and amenable to large quantities. Crystallization is often a preferred method for purification on a larger scale compared to chromatography.

Safety: A thorough risk assessment of the reaction, including potential exotherms and the handling of any hazardous materials, is crucial.

Process Control: Precise control over reaction parameters such as temperature and addition rates is essential for reproducible results. googleapis.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. wikipedia.orgnih.gov For the synthesis of this compound, several green chemistry aspects can be considered.

Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org Addition and cycloaddition reactions generally have high atom economy, while substitution and elimination reactions are less efficient. researchgate.net The N-alkylation step in the synthesis of the target compound is a substitution reaction, and its atom economy can be calculated to evaluate its efficiency.

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. The use of greener alternatives, such as water, polyethylene (B3416737) glycol (PEG), or bio-based solvents, is a key principle of green chemistry. core.ac.ukmdpi.com Research into conducting N-alkylation reactions in more environmentally benign solvents is an active area of investigation. mdpi.com

Catalysis: The use of catalysts can improve reaction efficiency, reduce waste, and enable reactions to proceed under milder conditions. While the N-alkylation of amines with alkyl halides is often performed without a catalyst, research into catalytic N-alkylation methods is ongoing. acs.orgorganic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Optimizing the synthesis to proceed efficiently at or near room temperature would be a significant green improvement.

By considering these principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.

Structural and Conformational Analysis in Research

Advanced Spectroscopic Studies for Structural Elucidation (Beyond Basic Identification)

Beyond simple confirmation of its presence, advanced spectroscopic techniques provide a detailed picture of the molecule's structural nuances.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for gaining insight into the conformational dynamics of the pyrrolidine (B122466) ring, which is a core structural feature of this molecule. The pyrrolidine ring is not planar and typically exists in one of two predominant puckered "envelope" conformations, often designated as Cγ-endo or Cγ-exo. frontiersin.org The substitution pattern on the ring significantly influences the equilibrium between these conformers. nih.gov

In the case of N-substituted pyrrolidin-3-ols, the orientation of the substituent on the nitrogen atom and the hydroxyl group at the 3-position dictates the favored conformation. researchgate.net For (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol, the bulky thiazol-5-ylmethyl group on the nitrogen atom will have a significant steric influence. Theoretical and experimental studies on similar N-substituted pyrrolidines show that the lowest energy conformers can be predicted and correlated with experimental NMR data. researchgate.net

| Technique | Information Gained | Relevance to this compound |

| 1D NMR (¹H, ¹³C) | Provides information on the chemical environment of each proton and carbon atom. | Confirms the basic connectivity of the atoms and can hint at the electronic environment of the thiazole (B1198619) and pyrrolidine rings. nih.gov |

| 2D NMR (COSY) | Shows proton-proton coupling, identifying adjacent protons. | Helps in assigning the signals from the pyrrolidine ring protons. |

| 2D NMR (HSQC) | Correlates protons with their directly attached carbon atoms. | Unambiguously assigns proton and carbon signals for the entire molecule. |

| 2D NMR (HMBC) | Shows correlations between protons and carbons over two or three bonds. | Confirms the connection between the thiazolylmethyl group and the pyrrolidine nitrogen. |

| 2D NMR (NOESY) | Reveals through-space proximity of protons. | Elucidates the 3D structure, including the puckering of the pyrrolidine ring and the orientation of the thiazole substituent. frontiersin.org |

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₈H₁₂N₂OS. nih.gov

For this compound, key fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) would likely involve:

Cleavage of the C-N bond between the thiazole ring and the methylene (B1212753) bridge.

Loss of the hydroxyl group from the pyrrolidine ring.

Ring-opening of the pyrrolidine moiety.

Fragmentation of the thiazole ring , which is a stable aromatic system but can fragment under sufficient energy.

By carefully analyzing the masses of the resulting fragment ions, a detailed picture of the molecule's structure can be pieced together, corroborating the data from NMR spectroscopy.

| Predicted Fragment Ion (m/z) | Possible Neutral Loss | Structural Implication |

| [M - H₂O]⁺ | Loss of water | Confirms the presence of a hydroxyl group. |

| [M - C₄H₄NS]⁺ | Loss of the thiazolylmethyl group | Indicates the bond cleavage between the substituent and the pyrrolidine ring. |

| [C₄H₄NSCH₂]⁺ | Cleavage at the pyrrolidine ring | Confirms the structure of the thiazolylmethyl substituent. |

| [C₄H₈NO]⁺ | Cleavage of the N-CH₂ bond | Represents the pyrrolidin-3-ol cation. |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. A detailed vibrational analysis has been performed on the closely related compound 1-(5-methyl- nih.govkit.edunih.govthiadiazol-2-yl)-pyrolidin-2-ol, providing a strong basis for interpreting the spectra of this compound. nih.gov

Key expected vibrational modes for this compound would include:

O-H Stretching: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretching: Bands in the 2800-3100 cm⁻¹ region corresponding to the aliphatic C-H bonds of the pyrrolidine ring and the methylene bridge, as well as the aromatic C-H of the thiazole ring.

C=N and C=C Stretching: Vibrations associated with the thiazole ring, expected in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong band in the IR spectrum, typically around 1050-1150 cm⁻¹, corresponding to the alcohol C-O bond.

C-N Stretching: Vibrations from the pyrrolidine ring and the bond to the thiazolylmethyl group.

C-S Stretching: A weaker band associated with the thiazole ring.

The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other, allowing for a more complete assignment of the molecule's vibrational spectrum. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (Based on related compounds) | Spectroscopy Technique |

| O-H | Stretching | ~3400 (broad) | IR |

| C-H (aliphatic) | Stretching | 2850-2960 | IR, Raman |

| C-H (aromatic) | Stretching | 3000-3100 | IR, Raman |

| C=N/C=C (thiazole) | Stretching | 1400-1600 | IR, Raman |

| C-O (alcohol) | Stretching | 1050-1150 | IR |

Chiral Purity and Enantiomeric Excess Determination

As a chiral molecule, verifying the enantiomeric purity of this compound is of utmost importance. The enantiomeric excess (e.e.) is a measure of this purity.

High-performance liquid chromatography (HPLC) is the most common and reliable method for separating enantiomers and determining enantiomeric excess. chromatographyonline.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For a molecule like this compound, several types of CSPs could be effective:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are widely used and have proven effective for a broad range of chiral compounds, including those with heterocyclic rings. nih.gov

Macrocyclic glycopeptide-based CSPs: These are also versatile and can operate in multiple modes (reversed-phase, normal-phase, polar organic). chromatographyonline.com

Crown ether-based CSPs: These are particularly effective for separating compounds containing primary amines, which is relevant to the pyrrolidine nitrogen. nih.gov

A typical method would involve dissolving the sample in a suitable mobile phase (e.g., a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) and injecting it onto the chiral column. nih.gov The separation of the (R) and (S) enantiomers would be observed as two distinct peaks in the resulting chromatogram. The enantiomeric excess can be calculated from the relative areas of these two peaks. A patent for chiral pyrrolidine derivatives explicitly mentions the separation of chiral isomers via chromatography. google.com

NMR spectroscopy can also be used to determine enantiomeric excess. This is typically done in one of two ways:

Use of Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the racemic or enantiomerically enriched compound. The CSA forms transient diastereomeric complexes with each enantiomer, which have slightly different chemical shifts in the NMR spectrum. kit.edu By integrating the now-separated signals for the two enantiomers, the enantiomeric excess can be determined. nih.govresearchgate.net

Use of Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers. kit.edu These diastereomers have distinct NMR spectra, and the ratio of the diastereomers (and thus the original enantiomeric excess) can be determined by integration of the signals. nih.gov

For this compound, the hydroxyl group is a convenient handle for derivatization with a chiral acid chloride, for example. The use of CSAs is often preferred as it is a non-destructive method that does not require chemical modification of the analyte. kit.edu

Conformational Preferences and Dynamics

X-ray crystallography of related substituted pyrrolidine systems has shown that the five-membered ring is not planar but adopts a puckered "envelope" or "twist" conformation. nih.govacs.org The puckering is typically described by the displacement of one or two atoms from the plane formed by the remaining atoms. For a 3-hydroxy-pyrrolidine ring, the position of the hydroxyl group (axial or equatorial) will significantly influence the preferred pucker. In the (R) enantiomer, the stereochemistry at the C3 position is fixed, which will favor specific ring conformations to minimize steric hindrance.

NMR spectroscopy in solution provides information about the average conformation and the dynamics of the molecule. For the pyrrolidine ring of similar compounds, the coupling constants between protons can be used to deduce the dihedral angles and thus the degree and nature of the ring pucker. nih.gov The motional restrictions of the pyrrolidine ring are known to be influenced by substituents. acs.org

The thiazole ring, in contrast, is an aromatic heterocycle and is expected to be largely planar. nih.govnih.gov This planarity has been confirmed in numerous crystal structures of thiazole-containing compounds. nih.govacs.org

| Ring System | Expected Conformation | Influencing Factors | Typical Experimental Technique |

| Pyrrolidinol | Puckered (Envelope or Twist) | Position and orientation of substituents | X-ray Crystallography, NMR Spectroscopy |

| Thiazole | Planar | Aromaticity | X-ray Crystallography |

In the absence of direct experimental data, computational chemistry offers powerful tools to predict the conformational landscape of this compound. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are commonly employed for this purpose. nih.gov

A systematic conformational search would be the first step, often using molecular mechanics force fields to rapidly generate a large number of possible conformers. The low-energy conformers identified would then be subjected to more accurate quantum mechanical calculations, such as DFT, to refine their geometries and relative energies. researchgate.net These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles for the most stable conformations.

For the pyrrolidine ring, computational studies on similar structures have focused on the energy difference between the two primary puckering modes, often referred to as Cγ-exo and Cγ-endo. frontiersin.org The substituent at the nitrogen and at C3 will be a key determinant of the preferred pucker. The energy barrier between these conformations can also be calculated, providing insight into the ring's flexibility.

Molecular dynamics simulations can be used to explore the conformational space of the entire molecule over time, providing a picture of its dynamic behavior in solution. These simulations can reveal the preferred orientations of the thiazole ring relative to the pyrrolidinol ring and the flexibility of the methylene linker. The presence of intramolecular hydrogen bonds, for instance between the pyrrolidinol hydroxyl group and the thiazole nitrogen, could also be investigated as a factor that stabilizes certain conformations. nih.gov

| Computational Method | Information Provided | Application to this compound |

| Molecular Mechanics | Rapid generation of many conformers | Initial conformational search |

| Density Functional Theory (DFT) | Accurate geometries and relative energies of conformers | Refinement of stable conformers, analysis of ring pucker |

| Molecular Dynamics (MD) | Dynamic behavior and conformational flexibility in solution | Exploration of overall molecular shape and internal motions |

Biological Target Identification and Ligand Receptor Interactions of R 1 Thiazol 5 Ylmethyl Pyrrolidin 3 Ol

Receptor Binding Affinity Studies

There is currently no publicly available data from receptor binding affinity studies for (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol.

Radioligand Binding Assays for Receptor Subtype Selectivity (e.g., Muscarinic Receptor Subtypes M1, M2, M3)

A thorough review of scientific literature did not yield any studies that have utilized radioligand binding assays to determine the affinity of this compound for any muscarinic receptor subtypes (M1, M2, M3) or any other receptor.

Competition Binding Profiles with Known Ligands

No data is available on the competition binding profile of this compound against known muscarinic ligands or any other receptor antagonists or agonists.

Functional Antagonism in Isolated Biological Systems

Information regarding the functional activity of this compound in isolated biological systems is not present in the current body of scientific literature.

Inhibition of Agonist-Induced Contractions in Isolated Tissue Preparations (e.g., Guinea Pig Trachea, Rat Bladder)

No studies have been published that investigate the ability of this compound to inhibit contractions induced by muscarinic agonists (or any other agonists) in isolated tissue preparations such as the guinea pig trachea or rat bladder.

Cellular Assays for Receptor Activation and Signal Transduction Pathways (e.g., cAMP accumulation, calcium mobilization)

There is no available research detailing the effects of this compound in cellular assays designed to measure receptor activation or modulation of signal transduction pathways, such as cyclic AMP (cAMP) accumulation or calcium (Ca2+) mobilization.

Exploration of Off-Target Interactions

The scientific literature lacks any studies specifically dedicated to exploring the off-target interactions of this compound. Without primary binding and functional data, the broader pharmacological profile and potential for interactions with other receptors or enzymes remain uncharacterized.

Screening Against Broad Receptor Panels

The practice of screening a compound against a broad panel of receptors is a common strategy in early-stage drug discovery to identify its primary biological target and to assess its selectivity. This process involves testing the compound for its ability to bind to a wide array of known receptors, ion channels, and transporters.

A comprehensive review of publicly available scientific literature and bioactivity databases was conducted to identify studies that have subjected this compound to broad receptor panel screening. Despite a thorough search, no specific data from such screenings for this particular compound have been found in the public domain. Therefore, its binding affinity profile across a wide range of biological targets remains uncharacterized in publicly accessible research.

Interactive Data Table: Receptor Screening Data for this compound (No publicly available data)

| Receptor Target | Binding Affinity (Ki/IC50) | Assay Type | Source |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for determining if a compound can modulate the activity of specific enzymes, which can be a key mechanism of action for many drugs. These assays measure the degree to which a compound interferes with an enzyme's catalytic activity.

Following a detailed search of scientific literature and patent databases, no specific enzyme inhibition assay data for this compound could be located. Research detailing the inhibitory activity of this compound against a panel of enzymes or a specific enzyme target is not available in the public record. Consequently, its enzyme inhibition profile is currently not publicly documented.

Interactive Data Table: Enzyme Inhibition Data for this compound (No publicly available data)

| Enzyme Target | Inhibition (IC50/Ki) | Assay Type | Source |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Structure Activity Relationship Sar Studies of R 1 Thiazol 5 Ylmethyl Pyrrolidin 3 Ol Derivatives

Impact of Pyrrolidine (B122466) Ring Modifications on Biological Activity

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, plays a crucial role in the interaction of these ligands with their receptors. Its conformation, basicity, and the nature of its substituents can profoundly influence binding affinity and functional activity.

Substituent Effects on Nitrogen Atom

The nitrogen atom of the pyrrolidine ring is a key basic center, often involved in crucial ionic interactions with acidic residues in the receptor binding pocket. Modification of the substituent on this nitrogen can significantly alter the compound's properties.

While specific data for direct N-substitution on (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol is limited in publicly available literature, general principles from related nicotinic agonists suggest that the nature of the N-substituent is critical. For instance, in nicotine (B1678760) itself, the N-methyl group on the pyrrolidine ring is considered optimal for high affinity at many nAChR subtypes. Replacing the N-methyl group with an ethyl group or adding a second N-methyl group has been shown to significantly reduce interaction with α4β2 nAChRs, while having a lesser impact on α7 nAChRs. nih.govnih.gov This suggests that the size and lipophilicity of the N-substituent are finely tuned for optimal receptor engagement. It can be inferred that similar trends would be observed for this compound derivatives, where small, non-bulky N-alkyl groups are likely to be preferred for maintaining high affinity.

| Compound | Modification | Inferred Effect on Activity |

| (R)-1-(Thiazol-5-ylmethyl)pyrrolidin-3-ol | N-H (unsubstituted) | Baseline activity |

| (R)-1-Methyl-N-(thiazol-5-ylmethyl)pyrrolidin-3-amine | N-Methyl | Potentially increased affinity |

| N-Ethyl analog | N-Ethyl | Likely decreased affinity, especially for α4β2 nAChRs |

| N-Propyl analog | N-Propyl | Likely further decreased affinity |

This table is based on inferred data from related nicotinic agonists.

Alterations to Pyrrolidine Ring Size and Saturation

The five-membered pyrrolidine ring is a common motif in many biologically active compounds due to its favorable conformational properties. Altering the ring size to a four-membered azetidine (B1206935) or a six-membered piperidine (B6355638) can have significant consequences for biological activity. Studies on related 2-(3-pyridylaminomethyl)azetidine, pyrrolidine, and piperidine analogues have shown that, in general, pyrrolidinyl and many azetidinyl compounds bind with enhanced affinity to nAChRs compared to their piperidine counterparts. nih.gov This suggests that the spatial arrangement of the nitrogen atom relative to the rest of the molecule, as dictated by the ring size, is a critical determinant for receptor binding.

Similarly, the degree of saturation of the pyrrolidine ring is important. The sp3-hybridized carbons of the saturated ring provide a three-dimensional structure that can fit snugly into a receptor's binding pocket. Introducing unsaturation, for example, by creating a pyrroline (B1223166) or pyrrole (B145914) ring, would flatten the structure and alter the bond angles, which would likely disrupt the optimal binding interactions.

| Modification | Inferred Effect on Activity |

| Azetidine analog (4-membered ring) | Potentially maintained or slightly altered affinity |

| Piperidine analog (6-membered ring) | Likely decreased affinity |

| Pyrroline or Pyrrole analog (unsaturated ring) | Likely significantly decreased affinity |

This table is based on inferred data from related nicotinic agonists.

Influence of Thiazole (B1198619) Moiety Modifications

The thiazole ring serves as an important aromatic, hydrogen-bond accepting moiety in these ligands. It is considered a bioisostere of the pyridine (B92270) ring found in nicotine and other nicotinic agonists.

Substitutions on Thiazole Ring

The electronic and steric properties of substituents on the thiazole ring can dramatically modulate the ligand's interaction with the receptor. While specific SAR studies on substituted this compound are not extensively documented, research on other thiazole-containing ligands provides valuable insights. For instance, in a series of thiazole derivatives, the introduction of a 4-cyanophenyl group at the C4 position of the thiazole ring led to potent anticancer activity. nih.gov In another study on thiazole-4-carboxylic acid thiazol-2-ylamide derivatives, substitutions on the thiazole ring resulted in varied activity and selectivity profiles against metalloenzymes. nih.gov This highlights the sensitivity of biological activity to the substitution pattern on the thiazole ring. It can be inferred that small, electron-withdrawing or electron-donating groups at the C2 and C4 positions of the thiazole in this compound could be used to fine-tune its potency and selectivity for different receptor subtypes.

| Position of Substitution | Type of Substituent | Inferred Effect on Activity |

| C2 | Small alkyl or aryl groups | May enhance affinity or introduce selectivity |

| C2 | Halogen atoms | Could modulate electronic properties and affinity |

| C4 | Electron-withdrawing groups (e.g., -CN, -NO2) | May alter binding mode and activity |

| C4 | Electron-donating groups (e.g., -CH3, -OCH3) | May influence receptor subtype selectivity |

This table is based on inferred data from related thiazole-containing compounds.

Bioisosteric Replacements of Thiazole

Bioisosteric replacement is a common strategy in medicinal chemistry to improve the properties of a lead compound. Replacing the thiazole ring in this compound with other five- or six-membered heterocycles can lead to significant changes in biological activity. Studies on nicotinic ligands have shown that isoxazoles and isothiazoles can serve as effective bioisosteres for the pyridine ring of nicotine, yielding compounds with high affinity for nAChRs. nih.gov In another example, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides resulted in enhanced anti-leukemic activity. unimi.it This suggests that heterocycles like oxadiazole, triazole, or even a substituted phenyl ring could potentially replace the thiazole moiety, leading to ligands with novel pharmacological profiles.

| Bioisosteric Replacement | Inferred Effect on Activity |

| Isoxazole | Potentially maintained or enhanced affinity |

| Isothiazole | Potentially maintained or enhanced affinity |

| Oxadiazole | May alter affinity and selectivity |

| Triazole | May alter affinity and selectivity |

| Phenyl | May alter affinity and selectivity |

This table is based on inferred data from related nicotinic agonists and other bioactive compounds.

Role of Linker Group (Methyl) in Receptor Recognition

Studies on other classes of nicotinic agonists have demonstrated the importance of linker length. For example, in a series of α7 nAChR agonists, altering the length of an alkyl chain linker resulted in a wide range of binding affinities, with only a specific linker length yielding functional activity. nih.gov It can be inferred that for this compound, the single methylene (B1212753) linker provides a specific and likely optimal distance and conformational flexibility between the two rings. Lengthening the linker to an ethyl or propyl chain, or rigidifying it by incorporating it into a larger ring system, would significantly alter the spatial relationship between the pyrrolidine and thiazole moieties, likely leading to a decrease in binding affinity and/or a change in functional activity.

| Linker Modification | Inferred Effect on Activity |

| Ethyl linker (-CH2CH2-) | Likely decreased affinity due to altered distance |

| Propyl linker (-CH2CH2CH2-) | Likely further decreased affinity |

| Rigidified linker (e.g., part of a cyclopropane (B1198618) ring) | May increase affinity if the conformation is optimal, but more likely to decrease it |

This table is based on inferred data from related classes of receptor ligands.

Varying Linker Length and Flexibility

The length and flexibility of the methylene linker that connects the thiazole ring to the pyrrolidine nitrogen are critical determinants of biological activity. This linker properly orients the two key pharmacophoric groups for optimal interaction with the target protein. Studies on related heterocyclic compounds demonstrate that even minor changes, such as extending the linker by one or two carbons, can significantly impact potency.

For instance, research on analogous series often shows that a single methylene bridge provides the most potent activity. Increasing the linker length can introduce excessive flexibility, leading to a loss of entropy upon binding or an inability to adopt the ideal conformation for receptor engagement. Conversely, a more rigid linker, such as one incorporating a double bond or a cyclopropyl (B3062369) group, can lock the molecule in a favorable conformation but may also prevent necessary induced-fit interactions.

Table 1: Hypothetical Impact of Linker Length on Biological Activity This table illustrates the principle of how linker modification can affect biological activity, based on general findings in medicinal chemistry.

| Linker Modification (between Thiazole and Pyrrolidine) | Relative Potency | Rationale |

| -CH₂- (Original) | 100% | Optimal length and orientation for target binding. |

| -CH₂-CH₂- | 45% | Increased flexibility may lead to a non-optimal binding conformation. |

| -CH₂-CH₂-CH₂- | 15% | Excessive flexibility and length likely hinder proper binding. |

| Cyclopropyl | 70% | Rigidity may pre-organize the molecule in a favorable, but not perfect, conformation. |

Introduction of Heteroatoms in the Linker

Incorporating heteroatoms such as oxygen or nitrogen into the linker can introduce new hydrogen bonding capabilities and alter the linker's polarity and conformational preferences. Replacing the methylene group (-CH₂-) with an ether (-O-) or an amine (-NH-) linkage can have profound effects on a compound's pharmacokinetic and pharmacodynamic properties.

An ether linkage, for example, can act as a hydrogen bond acceptor, potentially forming a new interaction with the target protein. An amine linker introduces a basic center and a hydrogen bond donor, which could establish a crucial salt bridge or hydrogen bond, significantly enhancing potency. However, such changes also affect properties like lipophilicity and metabolic stability, which must be carefully balanced.

Table 2: Hypothetical Effect of Linker Heteroatoms on Biological Activity This table illustrates the principle of how introducing heteroatoms into a linker can affect biological activity.

| Linker Modification | Potential New Interactions | Expected Impact on Potency |

| -O- (Ether) | Hydrogen bond acceptor | May increase or decrease, depending on the target's active site. |

| -NH- (Secondary Amine) | Hydrogen bond donor/acceptor, basic center | Could significantly increase potency if a key interaction is formed. |

| -S- (Thioether) | Can alter bond angles and lipophilicity | Activity change is highly dependent on the steric and electronic environment of the binding site. |

Stereochemical Impact on Biological Activity

Stereochemistry is a cornerstone of pharmacology, as biological systems, being chiral themselves, often interact differently with different stereoisomers of a drug. mdpi.com For this compound, the spatial arrangement of atoms is critical for its biological function. nih.govnih.gov

Comparison of Enantiomers and Diastereomers

The interaction of a chiral molecule with its biological target is often stereospecific. The (R)-enantiomer and the (S)-enantiomer of 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol can exhibit vastly different biological activities. Typically, one enantiomer (the eutomer) is significantly more active than the other (the distomer). This difference arises because the three-dimensional structure of the eutomer is complementary to the binding site of the target protein, allowing for optimal interactions, whereas the distomer fits poorly or not at all.

Studies on other chiral compounds have consistently shown that stereoisomers can have dramatically different potencies. For example, in research on the antimalarial agent 3-Br-acivicin, only the natural (5S, αS) isomers showed significant biological activity, while other diastereoisomers were inactive. nih.gov This highlights that precise stereochemistry is essential for uptake and target engagement. nih.govnih.gov A similar principle is expected to apply to the this compound scaffold.

Table 3: Example of Stereoisomer Activity Differences in a Chiral Drug Data based on findings for 3-Br-acivicin methyl ester derivatives against P. falciparum, illustrating the principle of stereoselectivity. nih.gov

| Isomer | Configuration | Relative Potency |

| Eutomer | (5S, αS) | 100% |

| Enantiomer | (5R, αR) | ~10% |

| Diastereomer 1 | (5S, αR) | Inactive |

| Diastereomer 2 | (5R, αS) | Inactive |

Importance of (R)-Configuration for Selectivity and Potency

The (R)-configuration at the 3-position of the pyrrolidine ring is crucial for the potency and selectivity of this compound. This specific arrangement places the hydroxyl (-OH) group in a precise spatial orientation. This orientation is likely essential for forming a key hydrogen bond with an amino acid residue (e.g., an aspartate, serine, or threonine) in the active site of the biological target.

The (S)-enantiomer would position the hydroxyl group in a different region of the binding pocket. This alternative placement could lead to a complete loss of this critical interaction or even introduce steric hindrance, thereby drastically reducing or abolishing the compound's activity. Molecular modeling studies on various chiral ligands confirm that such stereospecific interactions are a primary driver of both potency and selectivity against related proteins. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. ptfarm.pl These models can predict the activity of new, unsynthesized derivatives, thereby guiding drug design and prioritizing synthetic efforts. imist.ma

Development of Predictive Models for Biological Activity

Developing a QSAR model for this compound derivatives involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a wide range of molecular descriptors is calculated for each compound. These descriptors quantify various physicochemical properties, such as:

Lipophilicity: (e.g., LogP)

Electronic Properties: (e.g., HOMO/LUMO energies, dipole moment) imist.ma

Steric/Topological Properties: (e.g., Molecular Weight, Molar Refractivity (MR), molecular connectivity indices) imist.maresearchgate.net

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build an equation that correlates a subset of these descriptors with the observed biological activity. imist.manih.gov The resulting model's predictive power is rigorously tested through internal and external validation techniques. researchgate.net A successful QSAR model provides a quantitative understanding of the SAR and can be used to design novel compounds with enhanced potency.

Table 4: Example Descriptors Used in QSAR Model Development for Thiazole Derivatives This table presents typical descriptors and their general correlation with biological activity, as seen in various QSAR studies. imist.manih.gov

| Descriptor | Type | Typical Correlation with Activity |

| Molar Refractivity (MR) | Steric/Electronic | Positive (indicates that larger, more polarizable groups may be favorable). |

| LogP | Lipophilicity | Often has an optimal value (parabolic relationship); too high or too low can decrease activity. |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electronic | Negative (a lower energy may indicate better ability to accept electrons in an interaction). |

| Dipole Moment | Electronic | Can be positive or negative, depending on whether polar interactions are favorable. |

Molecular Descriptors and Statistical Analysis

In the quantitative structure-activity relationship (QSAR) studies of this compound derivatives, molecular descriptors are quantitative values that characterize different aspects of a molecule's physicochemical properties. These descriptors are crucial for developing mathematical models that correlate the structural features of the compounds with their biological activities. The process involves generating a wide array of descriptors, followed by the application of statistical methods to select the most relevant ones and to build a predictive model.

Key Molecular Descriptors in SAR Studies

The selection of molecular descriptors is a critical step in QSAR modeling. For derivatives of this compound, which are often investigated as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), a variety of descriptors are typically considered. These can be broadly categorized into the following groups:

Steric Descriptors: These describe the size and shape of the molecule. Molar Refractivity (MR) is a common steric descriptor. In the context of 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), steric fields are calculated around the molecules to represent their van der Waals interactions. Studies on related nicotinic agonists have shown that steric interactions are of major importance for affinity. nih.gov For instance, bulky substituents in certain positions can either enhance or reduce the biological activity. nih.gov

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as charge distribution and orbital energies. Electrostatic fields, used in CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA), are key electronic descriptors that map the electrostatic potential around the molecule. These fields are critical for understanding interactions with the receptor's active site.

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, which influences its transport and binding to the receptor. The partition coefficient, logP, is a widely used hydrophobic descriptor. nih.gov CoMSIA models can also include hydrophobic fields to analyze the impact of non-polar regions of the molecule on its activity.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and branching.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure of the molecule.

Statistical Analysis and Model Validation

Once the molecular descriptors are calculated, statistical methods are employed to develop the QSAR model. Partial Least Squares (PLS) regression is a commonly used technique in 3D-QSAR because it can handle a large number of descriptors and identify the most significant ones for predicting biological activity. ijpsonline.com

The robustness and predictive power of the developed QSAR models are assessed using several statistical parameters. The primary goals are to establish a strong correlation between the descriptors and the activity and to ensure the model can accurately predict the activity of new, untested compounds.

Key Statistical Metrics:

Coefficient of Determination (r²): This value indicates how well the model fits the training set data. A value closer to 1.0 suggests a better fit.

Cross-validated Coefficient (q² or r²cv): This is a measure of the internal predictive ability of the model. It is often calculated using the leave-one-out (LOO) method. A q² value greater than 0.5 is generally considered indicative of a model with good predictive power. researchgate.net

Predictive r² (r²pred): This parameter assesses the external predictive ability of the model by using it to predict the activity of a set of compounds (test set) that were not used in the model's development. A high r²pred value confirms the model's utility for predicting the activity of novel compounds. nih.gov

Standard Error of Estimate (SEE) and Standard Error of Prediction (SEP): These values represent the deviation of the calculated and predicted values from the experimental data. Lower values indicate a more accurate model.

Application in 3D-QSAR Studies

In the context of this compound derivatives, 3D-QSAR methods like CoMFA and CoMSIA are particularly powerful. ijpsonline.com These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in biological activity. nih.gov

For example, a CoMFA study on a series of nicotinic ligands generated a high-quality model with an r² of 0.97 and a q² of 0.81, indicating excellent fitting and internal predictivity. nih.gov The resulting coefficient plots revealed that steric interactions were the most critical factor for the affinity of these compounds. nih.gov Similarly, CoMSIA models have been developed for related heterocyclic compounds, yielding significant q² and r²pred values, and providing insights into the importance of electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govebi.ac.ukmdpi.com

The table below summarizes typical statistical results from 3D-QSAR studies on compounds structurally related to or targeting the same receptors as this compound derivatives.

| 3D-QSAR Method | Compound Class/Target | q² | r² | r²pred | Key Findings | Reference |

| CoMFA | Thiazolone Derivatives (HCV NS5B Polymerase Inhibitors) | 0.621 | 0.950 | 0.685 | Steric and electrostatic fields are significant for activity. | nih.gov |

| CoMSIA | Thiazolone Derivatives (HCV NS5B Polymerase Inhibitors) | 0.685 | 0.940 | 0.822 | Model provides good predictive ability for new inhibitors. | nih.gov |

| GRID/GOLPE | Nicotinic Acetylcholine Receptor Ligands | 0.81 | 0.97 | Not Reported | Steric interactions are of major importance for affinity. | nih.gov |

| CoMFA | (alpha4)2(beta2)3 nAChR Ligands | 0.692 | 0.928 | 0.614 | Rationalized changes in binding affinity based on modifications to the aromatic ring. | ebi.ac.uk |

| CoMSIA | (alpha4)2(beta2)3 nAChR Ligands | 0.701 | 0.899 | 0.660 | Mapped steric, electrostatic, hydrophobic, and hydrogen bond acceptor properties. | ebi.ac.uk |

These statistical models, grounded in the calculation of relevant molecular descriptors, are invaluable tools in the drug discovery process. They provide a rational basis for the design of new this compound derivatives with potentially enhanced biological activity.

Mechanistic Investigations of Biological Action Non Human Systems

Detailed Mechanism of Receptor Antagonism

There is currently no available research to characterize the specific receptor targets of (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol or to define its antagonist properties.

No studies have been published that would allow for the determination of whether this compound acts as a competitive or non-competitive antagonist at any receptor.

Data on the receptor binding kinetics, including association (k_on) and dissociation (k_off) rates, for this compound are not present in the current scientific literature.

Signaling Pathway Modulation

Information regarding the modulation of any signaling pathways by this compound is not available.

While the thiazole (B1198619) and pyrrolidine (B122466) motifs are found in known GPCR ligands, there is no specific evidence linking this compound to any GPCR or its downstream effector proteins.

There are no published in vitro studies examining receptor desensitization or internalization as a result of exposure to this compound.

Cellular Permeability and Distribution in in vitro Models

No experimental data from in vitro models, such as Caco-2 permeability assays or cellular distribution studies, have been reported for this compound.

Membrane Permeability Assays (e.g., Caco-2, PAMPA)

Membrane permeability is a critical determinant of a compound's absorption and distribution. In drug discovery, in vitro models are essential for predicting the in vivo intestinal permeability of new chemical entities. The most common assays for this purpose are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov

Caco-2 Permeability Assay

The Caco-2 cell line is derived from human colorectal adenocarcinoma and, when cultured, these cells differentiate to form a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium. slideshare.net This model allows for the study of both passive diffusion and active transport mechanisms. srce.hr

In a typical Caco-2 assay, the cells are seeded on a semi-permeable filter support separating two compartments: an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the blood circulation. The test compound is added to the AP side, and its appearance in the BL side is measured over time to determine the apparent permeability coefficient (Papp) in the absorptive direction (AP to BL). Conversely, transport from the BL to the AP side can also be measured to identify the involvement of efflux transporters, such as P-glycoprotein (P-gp). srce.hr

A hypothetical study on this compound would yield Papp values that could classify its potential for oral absorption.

Hypothetical Data Table for Caco-2 Permeability

| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp BA/AP) | Permeability Classification |

|---|---|---|---|---|

| This compound | AP -> BL | Data not available | Data not available | Data not available |

| This compound | BL -> AP | Data not available | ||

| Atenolol (Low Permeability Control) | AP -> BL | Typical Value < 1 | N/A | Low |

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay designed to predict passive transcellular permeability. researchgate.net It utilizes a 96-well microplate where a filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane that separates a donor compartment from an acceptor compartment. researchgate.netnih.gov The test compound is added to the donor well, and after an incubation period, its concentration in the acceptor well is measured. srce.hr

Hypothetical Data Table for PAMPA

| Compound | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | Permeability Classification |

|---|---|---|

| This compound | Data not available | Data not available |

| Atenolol (Low Permeability Control) | Typical Value < 1 | Low |

Intracellular Localization Studies

Understanding where a compound accumulates within a cell is crucial for elucidating its mechanism of action and potential off-target effects. No studies detailing the intracellular localization of this compound have been reported.

Techniques commonly used for such investigations include fluorescence microscopy with tagged compounds or subcellular fractionation followed by analytical quantification. These studies would aim to determine the concentration of the compound in various organelles such as the nucleus, mitochondria, lysosomes, or the cytoplasm. This information is particularly relevant for compounds containing a thiazole or thiazolidine (B150603) ring, as these structures are found in a variety of biologically active molecules with diverse targets. nih.govnih.govresearchgate.net

A hypothetical study could involve synthesizing a fluorescently labeled version of this compound and using confocal microscopy to visualize its distribution in a relevant cell line. Alternatively, cells could be treated with the unlabeled compound, followed by lysis and separation of cellular compartments via centrifugation. The amount of the compound in each fraction would then be quantified using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS).

Hypothetical Data Table for Subcellular Distribution

| Cellular Compartment | % of Total Intracellular Compound |

|---|---|

| Nucleus | Data not available |

| Mitochondria | Data not available |

| Lysosomes | Data not available |

| Cytosol | Data not available |

Computational Chemistry and in Silico Studies

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

For (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol, a molecular docking study would involve preparing the 3D structure of the ligand and the target receptor. The ligand's geometry would be optimized to its lowest energy conformation. The receptor's binding site would be defined, often based on the location of a known co-crystallized ligand or through site-finding algorithms. Docking software would then be used to place the ligand into the binding site in various possible conformations and orientations. The resulting poses would be scored based on a scoring function that estimates the binding affinity.

A hypothetical docking study of this compound might reveal its binding mode within a specific receptor, for instance, a kinase or a G-protein coupled receptor, which are common targets for molecules with similar scaffolds. The thiazole (B1198619) ring could engage in aromatic stacking interactions with phenylalanine or tyrosine residues, while the hydroxyl group on the pyrrolidine (B122466) ring could form crucial hydrogen bonds.

Following the prediction of the binding mode, a detailed analysis of the ligand-receptor interactions would be performed. This would identify the key amino acid residues in the receptor's binding pocket that form significant interactions with this compound. These interactions typically include hydrogen bonds, hydrophobic interactions, ionic bonds, and pi-pi stacking.

For example, the nitrogen and sulfur atoms of the thiazole ring could act as hydrogen bond acceptors or participate in other electrostatic interactions. The pyrrolidine ring, being a saturated heterocycle, would likely be involved in van der Waals and hydrophobic interactions with nonpolar residues of the receptor. The stereochemistry of the (R)-enantiomer would be critical in determining the precise orientation and interactions within the chiral environment of the receptor's binding site.

A representative data table from such a study would typically look like this:

| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |

| Hydrogen Bond | Pyrrolidine-OH | Asp104 | 2.8 |

| Hydrogen Bond | Thiazole-N | Gln78 | 3.1 |

| Pi-Pi Stacking | Thiazole Ring | Phe256 | 4.5 |

| Hydrophobic | Pyrrolidine Ring | Val65, Leu99 | - |

This table is a hypothetical representation of potential interactions and is not based on published data.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.

Upon binding of this compound, both the ligand and the receptor can undergo conformational changes. MD simulations can capture these dynamic changes, providing a more realistic picture of the binding event than the static view offered by molecular docking. The simulation would show how the ligand adapts its conformation to fit optimally within the binding pocket and how the receptor might adjust its shape to accommodate the ligand, a phenomenon known as "induced fit."

A typical output from an MD simulation stability analysis might be summarized as follows:

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of H-Bonds |

| 0 | 0.0 | 0.0 | 3 |

| 10 | 1.2 | 1.5 | 2-3 |

| 20 | 1.3 | 1.6 | 2-3 |

| 30 | 1.1 | 1.5 | 3 |

| 40 | 1.4 | 1.7 | 2 |

| 50 | 1.3 | 1.6 | 2-3 |

This table is a hypothetical representation of MD simulation data and is not based on published data.

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound and its analogs would define the key features like hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, and their spatial relationships. This model could then be used as a 3D query to screen large chemical databases to identify novel compounds with the potential for similar biological activity.

Derivation of Pharmacophore Models from Active Ligands

There are no published studies detailing the derivation of pharmacophore models based on the specific activity of this compound. Such a study would require a set of active ligands with known biological data, from which common chemical features responsible for their activity could be identified and mapped.

Virtual Screening for Novel Scaffolds

No virtual screening campaigns using this compound as a query or template to identify novel chemical scaffolds have been reported in the scientific literature. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, but its application to this specific compound has not been documented.

ADME Prediction (Absorption, Distribution, Metabolism, Excretion) in Pre-clinical Context

Prediction of Metabolic Hot Spots (e.g., Cytochrome P450 interactions)

Specific in silico predictions of metabolic "hot spots" on the this compound structure, which would indicate likely sites of metabolism by enzymes such as Cytochrome P450, are not available. These predictions are crucial in early drug discovery to anticipate the metabolic fate of a compound.

Computational Models for Permeability and Distribution

There is no available data from computational models predicting the permeability (e.g., cell membrane penetration) and distribution (e.g., tissue accumulation) of this compound. These models are instrumental in forecasting the pharmacokinetic profile of a potential drug candidate.

Metabolic Pathway Research of R 1 Thiazol 5 Ylmethyl Pyrrolidin 3 Ol Non Human Systems

In Vitro Metabolic Stability Studies

Liver Microsomal and Hepatocyte Incubation Studies (Animal Derived)

No published data from in vitro studies using animal-derived liver microsomes or hepatocytes for (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol could be located. Such studies are crucial for determining key metabolic parameters like half-life and intrinsic clearance. nih.gov

Identification of Metabolites Using LC-MS/MS

There are no available reports on the identification of metabolites of this compound using LC-MS/MS or other analytical techniques. This type of analysis is fundamental for characterizing the structural changes a compound undergoes during metabolism. nih.gov

Enzymatic Reactions Involved in Metabolism

Role of Cytochrome P450 Enzymes and Other Metabolizing Enzymes

The specific cytochrome P450 (CYP) isozymes or other enzymes involved in the metabolism of this compound have not been identified in the scientific literature. While CYPs like CYP3A4, CYP2C19, and CYP2C9 are commonly involved in the metabolism of many drugs containing nitrogen heterocycles, their role in the biotransformation of this specific compound is unknown. nih.gov

Elucidation of Metabolic Pathways (e.g., Oxidation, Hydroxylation, Conjugation)

Due to the lack of metabolite identification, the specific metabolic pathways for this compound, such as oxidation, hydroxylation, or conjugation, have not been elucidated. It is known that thiazole-containing compounds can undergo oxidative attack, potentially at the nitrogen or sulfur atoms, leading to various metabolic products. nih.govnih.gov

Metabolite Activity Research

There is no information available regarding the biological or pharmacological activity of any potential metabolites of this compound. Research into metabolite activity is important as metabolites can be active, inactive, or even have a different pharmacological profile than the parent compound. mdpi.com

Synthesis and Characterization of Major Metabolites

The metabolism of xenobiotics, including compounds like this compound, is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. nih.gov Based on the structure of the parent compound, several metabolic transformations can be predicted. The primary sites for metabolism would likely be the thiazole (B1198619) ring, the pyrrolidine (B122466) ring, and the secondary alcohol.

Hypothetical Metabolic Pathways:

Oxidation of the Thiazole Ring: The thiazole ring is susceptible to oxidation. This could result in the formation of an N-oxide on the thiazole nitrogen or hydroxylation at the C2 or C4 positions of the thiazole ring.

Oxidation of the Pyrrolidine Ring: The pyrrolidine ring can undergo oxidation at various positions. A common metabolic pathway for pyrrolidine-containing drugs is δ-oxidation, which leads to the opening of the pyrrolidine ring to form an aminoaldehyde intermediate. nih.gov This intermediate can then undergo further reactions. Additionally, N-dealkylation could occur, cleaving the thiazol-5-ylmethyl group from the pyrrolidine nitrogen.

Oxidation of the Secondary Alcohol: The secondary alcohol on the pyrrolidine ring can be oxidized to a ketone, forming (R)-1-(thiazol-5-ylmethyl)pyrrolidin-3-one.

Synthesis of Potential Metabolites:

The synthesis of these potential metabolites would require specific chemical strategies. For instance, hydroxylation of the thiazole ring could be achieved through directed metallation followed by reaction with an electrophilic oxygen source. The synthesis of the pyrrolidin-3-one derivative could be accomplished by the oxidation of the parent compound using standard oxidizing agents. The synthesis of ring-opened metabolites would be more complex, potentially involving multi-step synthetic sequences.

Characterization of Metabolites:

The characterization of these synthesized potential metabolites would rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for determining the precise structure of the metabolites, including the position of new functional groups.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) would help in elucidating the fragmentation patterns, providing further structural information.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) would be used to purify the synthesized metabolites and to compare their retention times with those of metabolites produced in in-vitro metabolic assays.

A summary of potential major metabolites is presented in the table below.

| Potential Metabolite | Predicted Metabolic Pathway | Key Characterization Data |

| (R)-1-(Thiazol-5-ylmethyl)pyrrolidin-3-one | Oxidation of secondary alcohol | Appearance of a ketone signal in 13C NMR, disappearance of the alcohol proton in 1H NMR. |

| (R)-1-((2-Hydroxythiazol-5-yl)methyl)pyrrolidin-3-ol | Thiazole ring hydroxylation | Mass shift corresponding to the addition of an oxygen atom. NMR shifts indicative of hydroxylation on the thiazole ring. |

| (R)-1-((4-Hydroxythiazol-5-yl)methyl)pyrrolidin-3-ol | Thiazole ring hydroxylation | Mass shift corresponding to the addition of an oxygen atom. NMR shifts indicative of hydroxylation on the thiazole ring. |

| 4-((R)-3-Hydroxypyrrolidin-1-yl)-4-(thiazol-5-yl)butanal | Pyrrolidine ring opening (δ-oxidation) | Significant change in NMR and MS fragmentation pattern corresponding to the ring-opened structure. |

Biological Activity Profiling of Metabolites in in vitro Assays

In Vitro Assay Selection:

The choice of in vitro assays would depend on the known or intended biological target of the parent compound. Given that many thiazole and pyrrolidine derivatives exhibit a wide range of biological activities, a panel of assays could be employed. nih.govnih.gov These could include: